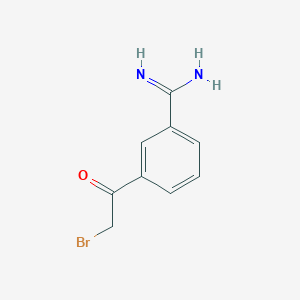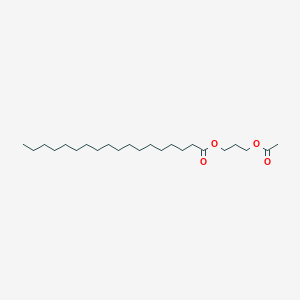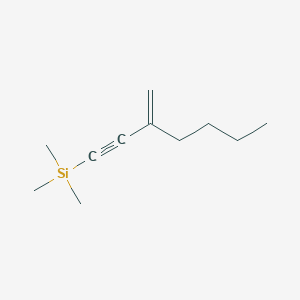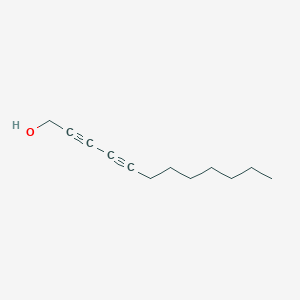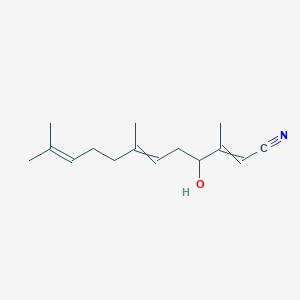
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their three isoprene units, which contribute to their diverse biological activities and applications .
Méthodes De Préparation
The synthesis of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of farnesyl bromide as a starting material, which undergoes various reactions such as nucleophilic substitution and oxidation to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different substituted products.
Applications De Recherche Scientifique
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile can be compared with other sesquiterpenoids, such as:
Farnesoic acid: Similar in structure but differs in functional groups and biological activities.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
2,4-Dihydroxy-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-6-(hydroxymethyl)benzaldehyde: Shares structural similarities but has different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and applications.
Propriétés
Numéro CAS |
93040-86-9 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile |
InChI |
InChI=1S/C15H23NO/c1-12(2)6-5-7-13(3)8-9-15(17)14(4)10-11-16/h6,8,10,15,17H,5,7,9H2,1-4H3 |
Clé InChI |
VYAQVJNOOBIZNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC(C(=CC#N)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


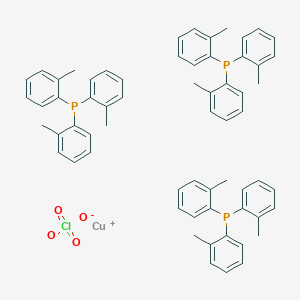
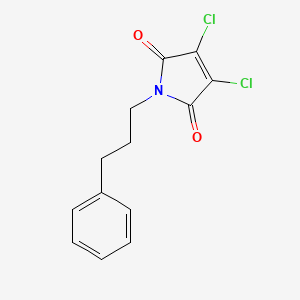
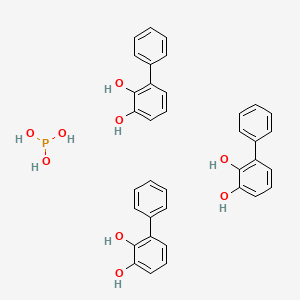
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
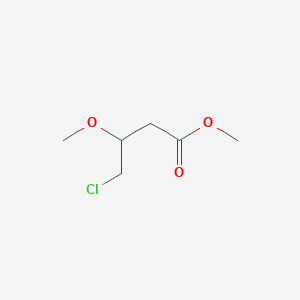
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
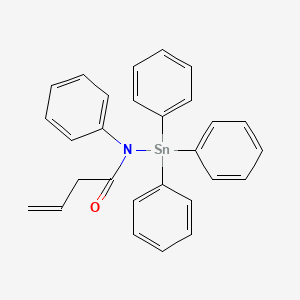
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
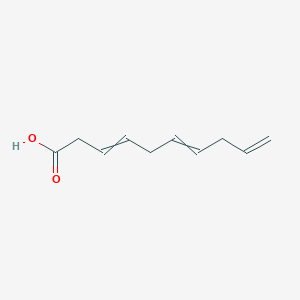
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
